Cas no 1250134-49-6 (2-{(2,5-dimethylphenyl)methylamino}propan-1-ol)

2-{(2,5-dimethylphenyl)methylamino}propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol
- 1-Propanol, 2-[[(2,5-dimethylphenyl)methyl]amino]-
- 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol
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- インチ: 1S/C12H19NO/c1-9-4-5-10(2)12(6-9)7-13-11(3)8-14/h4-6,11,13-14H,7-8H2,1-3H3
- InChIKey: DBDLSGIDSLPGKZ-UHFFFAOYSA-N
- ほほえんだ: OCC(C)NCC1C=C(C)C=CC=1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 32.299
2-{(2,5-dimethylphenyl)methylamino}propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167956-0.1g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-167956-0.05g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 0.05g |
$348.0 | 2023-09-20 | ||
Enamine | EN300-167956-1.0g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 1g |
$743.0 | 2023-06-08 | ||
Enamine | EN300-167956-0.5g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 0.5g |
$397.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01003289-1g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 95% | 1g |
¥3717.0 | 2023-04-04 | |
Enamine | EN300-167956-2.5g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 2.5g |
$810.0 | 2023-09-20 | ||
Enamine | EN300-167956-5g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 5g |
$1199.0 | 2023-09-20 | ||
Enamine | EN300-167956-1g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 1g |
$414.0 | 2023-09-20 | ||
Enamine | EN300-167956-0.25g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 0.25g |
$381.0 | 2023-09-20 | ||
Enamine | EN300-167956-5.0g |
2-{[(2,5-dimethylphenyl)methyl]amino}propan-1-ol |
1250134-49-6 | 5g |
$2152.0 | 2023-06-08 |
2-{(2,5-dimethylphenyl)methylamino}propan-1-ol 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
2-{(2,5-dimethylphenyl)methylamino}propan-1-olに関する追加情報
Introduction to 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol (CAS No. 1250134-49-6)
2-{(2,5-dimethylphenyl)methylamino}propan-1-ol, also known by its CAS number 1250134-49-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a substituted phenyl group and an amino alcohol moiety. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a valuable candidate for various therapeutic applications.
The chemical formula of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol is C13H21NO, and its molecular weight is approximately 207.30 g/mol. The compound's structure can be represented as follows: CH3-C(CH3)2-CH(OH)-CH2-N(CH3)-(C6H4)CH3. This structure suggests that the compound may exhibit properties such as solubility in organic solvents and potential interactions with biological targets.
In recent years, the study of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol has been driven by its potential as a lead compound for drug development. Research has focused on its pharmacological properties, including its ability to modulate specific receptors and enzymes. For instance, studies have shown that this compound can interact with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. The interaction with GPCRs may have implications for treating conditions such as pain, inflammation, and neurological disorders.
The synthesis of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol typically involves several steps, including the formation of the amino alcohol moiety and the subsequent substitution with the phenyl group. One common synthetic route involves the reaction of 2,5-dimethylbenzaldehyde with methylamine to form the corresponding imine, followed by reduction to the amino alcohol using a suitable reducing agent such as sodium borohydride. This synthetic pathway allows for the production of high-purity compounds suitable for further research and development.
The biological activity of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol has been evaluated in various in vitro and in vivo models. In vitro studies have demonstrated that the compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol may have anti-inflammatory properties and could be further developed into therapeutic agents for conditions characterized by chronic inflammation.
In vivo studies have also been conducted to assess the pharmacokinetic and pharmacodynamic properties of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. Additionally, preclinical trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects.
The potential therapeutic applications of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol are diverse. One area of particular interest is its use in pain management. Research has shown that the compound can effectively reduce pain sensitivity in animal models of neuropathic pain. This effect is thought to be mediated through its interaction with specific receptors in the central nervous system (CNS), which could provide a novel approach to treating chronic pain conditions.
Beyond pain management, there is growing interest in exploring the potential of 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have suggested that the compound may have neuroprotective properties and could help mitigate neurodegeneration associated with these conditions. Further research is needed to fully understand the mechanisms underlying these effects and to determine their clinical relevance.
In conclusion, 2-{(2,5-dimethylphenyl)methylamino}propan-1-ol (CAS No. 1250134-49-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and biological activities make it an attractive candidate for further development into therapeutic agents for various conditions. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits.
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